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Compound of Interest

Compound Name:
2-(5-Methyl-tetrazol-1-yl)-3-

phenyl-acrylic acid

CAS No.: 1738-50-7

Cat. No.: B1179361 Get Quote

2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid is a multifaceted organic compound that

stands at the intersection of several key chemical classes. Its structure is a composite of a

phenyl group, an acrylic acid moiety, and a 5-methyl-tetrazole ring. This unique combination of

functional groups imparts a range of chemical and physical properties that are of significant

interest in medicinal chemistry and drug development.[1]

The tetrazole ring, a bioisosteric analogue of the carboxylic acid group, is a particularly

noteworthy feature.[2][3] Tetrazole derivatives are known for their metabolic stability, low

basicity, and high acidity, making them valuable components in the design of novel therapeutic

agents.[2] The presence of both a carboxylic acid and a tetrazole ring suggests a compound

with distinct acidic properties and the potential for diverse molecular interactions, including

hydrogen bonding and salt formation.[4] This guide provides a comprehensive overview of the

core physical properties of this compound, grounded in established analytical principles and

experimental methodologies.

Section 1: Core Physicochemical Properties
A precise understanding of a compound's physical properties is foundational to its development

as a pharmaceutical agent, influencing everything from formulation and delivery to

bioavailability and stability. While experimental data for this specific molecule is not extensively
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published, we can infer key characteristics based on its constituent parts and provide a

framework for their empirical determination.

The molecular formula for 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid is C₁₁H₁₀N₄O₂.[1]

graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Arial",
fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for atoms N1 [label="N", pos="0,1!", color="#EA4335", fontcolor="#202124"]; N2

[label="N", pos="-0.87,0.5!", color="#EA4335", fontcolor="#202124"]; N3 [label="N",

pos="-0.87,-0.5!", color="#EA4335", fontcolor="#202124"]; N4 [label="N", pos="0,-1!",

color="#EA4335", fontcolor="#202124"]; C_tet [label="C", pos="0.6,-0.7!",

fontcolor="#202124"]; C_Me [label="CH₃", pos="1.6,-1.2!", fontcolor="#202124"]; C_alpha

[label="C", pos="-1.8,1.2!", fontcolor="#202124"]; C_beta [label="C", pos="-2.6,2!",

fontcolor="#202124"]; H_beta [label="H", pos="-2.4,2.8!", fontcolor="#202124"]; C_carboxyl

[label="C", pos="-1.5,0!", fontcolor="#202124"]; O1 [label="O", pos="-2.3,-0.6!",

color="#EA4335", fontcolor="#202124"]; O2_H [label="OH", pos="-0.5,-0.2!", color="#EA4335",

fontcolor="#202124"]; C_phenyl1 [label="C", pos="-3.8,1.5!", fontcolor="#202124"]; C_phenyl2

[label="C", pos="-4.8,2.2!", fontcolor="#202124"]; C_phenyl3 [label="C", pos="-5.9,1.7!",

fontcolor="#202124"]; C_phenyl4 [label="C", pos="-6.1,0.5!", fontcolor="#202124"]; C_phenyl5

[label="C", pos="-5.1,-0.2!", fontcolor="#202124"]; C_phenyl6 [label="C", pos="-4.0,0.3!",

fontcolor="#202124"];

// Edges for bonds edge [color="#5F6368"]; N1 -- N2; N2 -- N3; N3 -- N4; N4 -- C_tet; C_tet --

N1; C_tet -- C_Me; N2 -- C_alpha; C_alpha -- C_beta [len=1.2]; C_alpha -- C_carboxyl; C_beta

-- H_beta; C_beta -- C_phenyl1; C_carboxyl -- O1 [style=filled, penwidth=2]; C_carboxyl --

O2_H;

// Phenyl ring C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4;

C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1;

// Double bonds edge [style=filled, penwidth=2]; N1 -- C_tet; N3 -- N4; C_alpha -- C_beta;

C_phenyl1 -- C_phenyl2; C_phenyl3 -- C_phenyl4; C_phenyl5 -- C_phenyl6; }

Figure 1: Chemical Structure of the Topic Compound.

Table 1: Summary of Core Physical Properties
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Property
Value / Predicted
Characteristic

Rationale & Context

IUPAC Name
2-(5-Methyl-1H-tetrazol-1-yl)-3-

phenylprop-2-enoic acid

Systematic name based on

chemical structure.

Molecular Formula C₁₁H₁₀N₄O₂
Derived from the chemical

structure.[1]

Molecular Weight ~218.22 g/mol
Calculated from the molecular

formula.[1]

Appearance
Predicted: White to off-white

crystalline solid

Parent tetrazole is a white to

pale yellow crystalline powder.

[5] Related phenylacrylic acids

are also crystalline solids.[6][7]

Melting Point Not experimentally determined.

Expected to be a distinct

melting point characteristic of a

crystalline solid. For context,

parent tetrazole melts at 155-

157 °C, and 2-phenylacrylic

acid melts at 104-106 °C.[5][6]

Solubility

Predicted: Sparingly soluble in

water; soluble in organic

solvents like DMSO, DMF, and

alcohols.

The acrylic acid moiety may

confer some aqueous

solubility, but the phenyl and

tetrazole rings increase

lipophilicity. Parent tetrazole is

soluble in water, DMSO, and

DMF.[5] Acrylic acid is miscible

with water, alcohols, and

ethers.[8] Solubility is expected

to be pH-dependent due to the

acidic groups.

Acidity (pKa) Not experimentally determined. Expected to have at least two

pKa values. The carboxylic

acid pKa is likely similar to

other acrylic acids (around

4.25 for acrylic acid itself).[8]
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The tetrazole ring is also

acidic, with a pKa comparable

to carboxylic acids (pKa of

parent tetrazole is ~4.89).[5]

Section 2: Spectroscopic & Spectrometric
Characterization Profile
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of

a synthesized compound. The following is a predictive guide to the key spectral features of 2-
(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid.

Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present in the molecule.

O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption is expected in the

range of 2500-3300 cm⁻¹.[9][10][11] This broadness is due to hydrogen-bonded dimers.

C=O Stretch (Carboxylic Acid): An intense, sharp absorption band should appear between

1690-1760 cm⁻¹.[9][11] The exact position depends on conjugation and hydrogen bonding.

C=C Stretch (Alkene & Aromatic): Absorptions for the acrylic C=C and the phenyl ring C=C

bonds are expected in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

N=N/C=N Stretch (Tetrazole Ring): The tetrazole ring will exhibit characteristic stretching

vibrations, typically in the 1400-1600 cm⁻¹ region.

C-H Stretch (Aromatic/Vinyl): Sharp peaks are expected just above 3000 cm⁻¹ for the sp² C-

H bonds of the phenyl ring and the acrylic acid vinyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the precise arrangement of atoms.

¹H NMR:
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Carboxyl Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which is

exchangeable with D₂O.

Aromatic Protons (Phenyl -C₆H₅): A multiplet in the range of 7.0-8.0 ppm, integrating to 5

protons.

Vinyl Proton (=CH-): A singlet in the vinylic region, likely around 6.0-7.0 ppm.

Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, expected in the upfield

region around 2.0-2.5 ppm.

¹³C NMR:

Carbonyl Carbon (-COOH): A peak in the highly deshielded region, typically 165-185 ppm.

Aromatic & Vinylic Carbons: Multiple peaks in the 120-150 ppm range.

Tetrazole Ring Carbon: A distinct peak, also in the downfield region.

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region, around 10-20 ppm.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation patterns.

Molecular Ion Peak (M⁺•): The exact mass should be readily detectable, corresponding to

the molecular weight of ~218.22 g/mol . High-resolution mass spectrometry (HRMS) can

confirm the elemental composition C₁₁H₁₀N₄O₂.

Fragmentation: Common fragmentation pathways for nitrogen-containing heterocyclic

compounds may involve the loss of small, stable molecules like HCN or N₂.[12] The

carboxylic acid group can lead to a characteristic loss of CO₂ (44 Da) or H₂O (18 Da).

Section 3: Experimental Methodologies for Property
Determination
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To ensure data integrity and reproducibility, standardized protocols must be employed. The

following sections detail the methodologies for determining the key physical properties

discussed.

Protocol: Melting Point Determination (Capillary Method)
This protocol provides a self-validating system for determining the melting range of a crystalline

solid, a key indicator of purity.

graph "Melting_Point_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled",
fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; Prep1

[label="Dry the sample thoroughly\n(e.g., in a vacuum oven)"]; Prep2 [label="Finely crush the

sample\ninto a powder"]; Prep3 [label="Pack powder into a capillary\ntube (2-3 mm height)"];

Prep1 -> Prep2 -> Prep3; }

subgraph "cluster_Analysis" { label = "Analysis"; style=filled; color="#E6F4EA"; Analysis1

[label="Place capillary in\nmelting point apparatus"]; Analysis2 [label="Heat rapidly to

~15°C\nbelow expected MP"]; Analysis3 [label="Reduce heating rate\nto 1-2°C per minute"];

Analysis4 [label="Record T_onset: First liquid\ndroplet appears"]; Analysis5 [label="Record

T_clear: All solid\nhas melted"]; Analysis1 -> Analysis2 -> Analysis3 -> Analysis4 -> Analysis5; }

subgraph "cluster_Validation" { label = "Validation & Reporting"; style=filled; color="#FEF7E0";

Validation1 [label="Perform in triplicate"]; Validation2 [label="Report as a range:\nT_onset -

T_clear"]; Validation3 [label="A narrow range (<2°C)\nindicates high purity"]; Validation1 ->

Validation2 -> Validation3; }

Prep3 -> Analysis1; Analysis5 -> Validation1; }

Figure 2: Workflow for Melting Point Determination.

Methodology:

Sample Preparation: Ensure the compound is completely dry and free of solvent. Finely

pulverize a small amount of the crystalline solid.
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Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small

amount (2-3 mm high) into the sealed end.

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting

point apparatus.

Heating Protocol:

Set a rapid heating ramp to approach the anticipated melting point quickly (e.g., 10-

15°C/min).

Approximately 15°C below the expected melting point, reduce the heating rate to 1-2°C

per minute to ensure thermal equilibrium.

Observation and Recording:

Record the temperature at which the first drop of liquid is observed (T_onset).

Record the temperature at which the last crystal melts into a clear liquid (T_clear).

Reporting: The melting point is reported as the range from T_onset to T_clear. For a pure

compound, this range should be narrow (typically < 2°C). The procedure should be repeated

at least twice to ensure reproducibility.

Protocol: Equilibrium Solubility Determination (Shake-
Flask Method)
This method is the gold standard for determining the thermodynamic solubility of a compound,

which is critical for predicting its in vivo dissolution behavior.[13][14] The protocol is adapted

from WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[15]

graph "Solubility_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled",
fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Define Media\n(e.g., pH 1.2, 4.5, 6.8 buffers)", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Add excess solid compound\nto a

known volume of media"]; Incubate [label="Incubate at 37 ± 1°C with\nconstant agitation
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(shaker)"]; Sample [label="Withdraw aliquots at set\ntime points (e.g., 2, 4, 24, 48h)"]; Separate

[label="Separate solid from liquid\n(Centrifugation or Filtration)"]; Dilute [label="Immediately

dilute supernatant\nto prevent precipitation"]; Analyze [label="Quantify concentration\n(e.g.,

HPLC-UV, LC-MS)"]; Equilibrium [label="Check for Equilibrium:\nConcentration is stable

over\nthe last two time points", shape=diamond, fillcolor="#FBBC05"]; End [label="Report

Equilibrium Solubility\n(e.g., in mg/mL)", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"];

Start -> Prep -> Incubate -> Sample -> Separate -> Dilute -> Analyze -> Equilibrium;

Equilibrium -> End [label="Yes"]; Equilibrium -> Sample [label="No, continue sampling"]; }

Figure 3: Workflow for Shake-Flask Solubility Assay.

Methodology:

Media Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH

1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.

Sample Addition: Add an excess amount of the solid compound to a sealed vial containing a

precise volume of the prepared buffer. The presence of undissolved solid throughout the

experiment is crucial.

Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled

chamber set to 37 ± 1°C. Agitate continuously to facilitate dissolution.

Sampling: At predetermined time points (e.g., 4, 8, 24, and 48 hours), withdraw an aliquot of

the suspension.

Phase Separation: Immediately separate the undissolved solid from the solution. This is

typically achieved by centrifugation at high speed or by passing the aliquot through a low-

binding syringe filter (e.g., 0.22 µm PVDF).[15]

Analysis:

Accurately dilute the resulting clear supernatant with a suitable mobile phase to prevent

precipitation upon cooling.
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Quantify the concentration of the dissolved compound using a validated analytical method,

such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Equilibrium Confirmation: Equilibrium is confirmed when the measured concentration

plateaus between consecutive time points (e.g., the concentration at 48 hours is within 5-

10% of the concentration at 24 hours).[15] The final, stable concentration is reported as the

equilibrium solubility at that specific pH and temperature.

Section 4: Safety & Handling Considerations
Professional laboratory practice requires an awareness of potential hazards.

Irritant: The acrylic acid moiety suggests the compound may be an irritant to the skin, eyes,

and respiratory tract.[1]

Tetrazole Hazard: Some tetrazole derivatives are known to have explosive properties,

particularly upon heating or shock.[1] While this is not a universal property, caution should be

exercised, and the compound should be handled with appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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